molecular formula C6H2ClN3O2Se B016539 5-Chloro-4-nitro-2,1,3-benzoselenadiazole CAS No. 20718-46-1

5-Chloro-4-nitro-2,1,3-benzoselenadiazole

Cat. No.: B016539
CAS No.: 20718-46-1
M. Wt: 262.52 g/mol
InChI Key: TZPWJERFLDFTSH-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-2,1,3-benzoselenadiazole is a chemical compound with the molecular formula C6H2ClN3O2Se and a molecular weight of 262.51 g/mol . It is a member of the benzoselenadiazole family, characterized by the presence of selenium in its structure. This compound is primarily used in research settings and has various applications in chemistry and biology.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-nitro-2,1,3-benzoselenadiazole typically involves the nitration of 5-chloro-2,1,3-benzoselenadiazole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products

    Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by the nucleophile.

    Reduction: The major product is 5-chloro-4-amino-2,1,3-benzoselenadiazole.

Mechanism of Action

The mechanism of action of 5-Chloro-4-nitro-2,1,3-benzoselenadiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The selenium atom in the structure also plays a role in its reactivity and interaction with enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-nitro-2,1,3-benzoselenadiazole is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. This uniqueness makes it valuable for specific research applications where selenium’s properties are advantageous .

Properties

IUPAC Name

5-chloro-4-nitro-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPWJERFLDFTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402424
Record name 5-chloro-4-nitro-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20718-46-1
Record name 5-Chloro-4-nitro-2,1,3-benzoselenadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20718-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-4-nitro-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 0-5° C., a 65% aqueous solution of HNO3 (6.5 g, 103.5 mmol, 3.3 equiv) was added to a solution of 5-chloro-benzo[1,2,5]selenadiazole (6.82 g, 31.35 mmol; 1H NMR (400 MHz, d6-DMSO): δ=7.96 (d, J=1.4 Hz, 1H), 7.82 (d, J=10.2 Hz, 1H), 7.52 (dd, J=10.2/1.4 Hz, 1H)) in sulfuric acid (95-97%, 100 ml). After 2 hours at 5° C., the reaction mixture was poured onto ice water, and the precipitate was filtered off. The solid was washed with water and dried under high vacuum to afford the title compound (8.14 g, 99%). 1H NMR (400 MHz, d6-DMSO): δ=8.13 (d, J=8.5 Hz, 1H), 7.82 (d, J=8.5 Hz, 1H).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 5-chloro-2,1,3-benzoselenadiazole from Step A (800 mg, 1.80 mmol) in conc. H2SO4 (12 mL) was cooled to 0° C. and 90% HNO3 (0.8 mL) was added. After 30 min the reaction was cooled to 0° C. and diluted with H2O (10 mL). The solid was filtered off and washed with cold 1420 to yield the title compound. MS: m/z=263 (M+1).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-nitro-2,1,3-benzoselenadiazole
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5-Chloro-4-nitro-2,1,3-benzoselenadiazole
Reactant of Route 5
5-Chloro-4-nitro-2,1,3-benzoselenadiazole
Reactant of Route 6
5-Chloro-4-nitro-2,1,3-benzoselenadiazole
Customer
Q & A

Q1: What is the significance of 5-Chloro-4-nitro-2,1,3-benzoselenadiazole in the synthesis of heterocyclic compounds?

A1: this compound serves as a crucial precursor in the synthesis of 6-halo-5-nitroquinoxalines []. These quinoxalines are valuable intermediates in the production of various heterocyclic compounds due to the reactive chlorine atom positioned next to the nitro group. This reactivity allows for further derivatization and the creation of diverse structures like imidazoquinoxalines, selenadiazoloquinoxalines, and pyrazinoquinoxalines, as demonstrated in the research [].

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